

Comparative Toxicity Profiling of Isothiazole Derivatives: A Guide for Researchers

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Compound of Interest

Compound Name: 3-Methoxyisothiazole-4-carbonitrile

Cat. No.: B2855713

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Isothiazole derivatives are a class of heterocyclic compounds widely employed as biocides in industrial and consumer products due to their potent antimicrobial properties.[1][2] Their primary mechanism of action involves the inhibition of essential enzymes in microorganisms, particularly those with thiol groups at their active sites.[3] However, their utility is accompanied by concerns regarding their toxicological profiles, including skin sensitization, cytotoxicity, and ecotoxicity.[1][2] This guide provides a comparative overview of the toxicity of common isothiazole derivatives, supported by experimental data and detailed methodologies to aid researchers in the fields of toxicology, drug development, and material science.

Comparative Toxicity Data

The toxicity of isothiazole derivatives varies significantly based on their chemical structure. The following tables summarize quantitative data from various toxicological endpoints, including aquatic toxicity, antibacterial efficacy, and in vitro cytotoxicity.

Table 1: Aquatic Ecotoxicity Data

Isothiazolinones can pose a significant risk to aquatic ecosystems.[3][4] The following data represents the concentration of the substance that is lethal to 50% (LC50) or causes an effect in 50% (EC50) of the test organisms over a specified period. Lower values indicate higher toxicity.

Isothiazole Derivative	Organism	Endpoint	Concentration	Reference
CMIT/MIT Mixture	Green Algae	LC50	0.003 mg/L	[4]
	Daphnia magna	LC50	0.16 mg/L	
	Rainbow Trout	LC50	0.19 mg/L	
Benzisothiazolin one (BIT)	Green Algae	LC50	0.15 mg/L	[4]
	Daphnia magna	LC50	1.35 mg/L	
	Rainbow Trout	LC50	1.6 mg/L	
Octylisothiazolin one (OIT)	Aquatic Organisms	Most Sensitive Value	0.0014 mg/L	[4]
CMIT	Daphnia magna	EC50 (48h)	0.18 mg/L (180 µg/L)	[5]
MIT	Anabaena flosaquae	EC50 (5 days)	0.29 mg/L (290 µg/L)	[5]

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Isothiazole Derivative	Microorganism	MIC (µg/mL)	Reference
Methylisothiazolinone (MI)	Schizosaccharomyces pombe	245	[1]
Escherichia coli	41	[1]	
Chloromethylisothiazolinone (MCI)	Schizosaccharomyces pombe	2.6	[1]
Escherichia coli	0.5	[1]	

Table 3: In Vitro Cytotoxicity Data

The half-maximal effective concentration (EC50) in cell-based assays indicates the concentration of a substance that induces a response halfway between the baseline and maximum. Here, it reflects cytotoxicity.

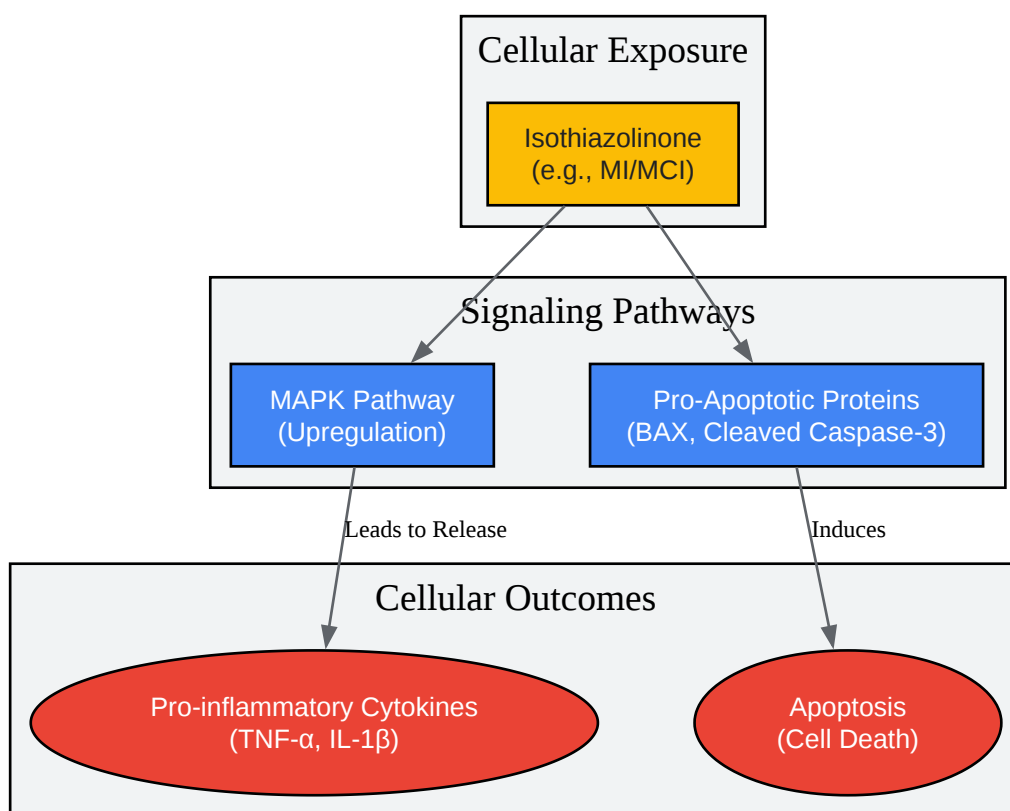
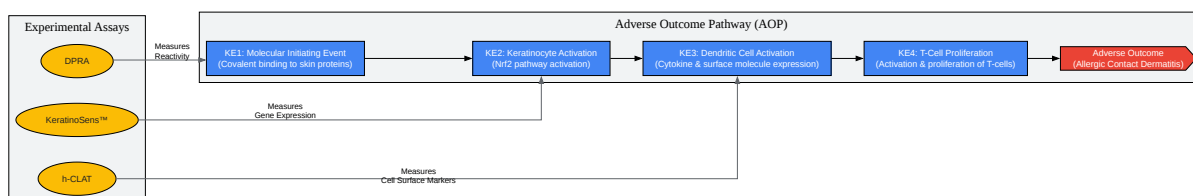
Isothiazole Derivative	Cell Line	EC50 (µM)	Reference
Chloromethylisothiazolinone (MCI)	HepG2	1.6	[1]
Octylisothiazolinone (OIT)	HepG2	2.4	[1]
Dichloro-n-octylisothiazolinone (DCOIT)	HepG2	2.5	[1]
Methylisothiazolinone (MI)	HepG2	480	[1]

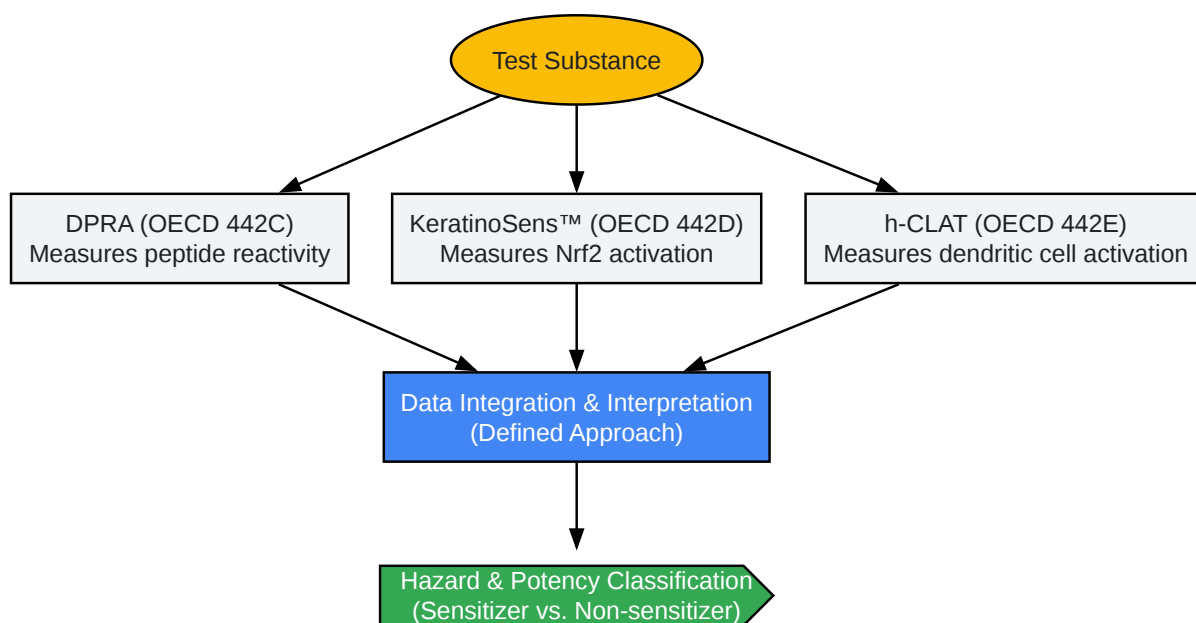
Mechanisms of Toxicity and Signaling Pathways

Isothiazolinones can induce toxicity through various molecular pathways, leading to skin sensitization, inflammation, and apoptosis.

Skin Sensitization

A primary concern with isothiazolinones is their potential to act as strong skin sensitizers, causing allergic contact dermatitis.[1][2] The process is well-described by the Adverse Outcome Pathway (AOP) for Skin Sensitization, which consists of four key events (KE).





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